Home > Products > Screening Compounds P86786 > N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide - 1448058-95-4

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

Catalog Number: EVT-2609150
CAS Number: 1448058-95-4
Molecular Formula: C16H11N5O2
Molecular Weight: 305.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. This compound integrates a benzofuran moiety with imidazole and pyrimidine functionalities, which are known for their diverse biological activities. The structural composition suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Source

The compound can be synthesized using various methodologies that involve the reaction of specific precursors, including benzofuran derivatives and imidazole-containing compounds. Literature indicates that similar compounds have been explored for their antibacterial and anticancer properties, suggesting a rich field of research surrounding these types of molecules .

Classification

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can be classified under several categories:

  • Chemical Class: Benzofuran derivatives
  • Functional Groups: Carboxamide, Imidazole, Pyrimidine
  • Potential Applications: Antimicrobial agents, anticancer drugs
Synthesis Analysis

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves multi-step reactions. One common approach includes:

  1. Formation of the Benzofuran Derivative: This can be achieved through electrophilic substitution reactions involving salicylaldehyde and other reagents under acidic conditions.
  2. Imidazole and Pyrimidine Integration: The introduction of the imidazole ring is often done via condensation reactions with appropriate nitrogen-containing compounds.
  3. Final Coupling Reaction: The final step may involve coupling the benzofuran derivative with the imidazole-pyrimidine intermediate to form the desired carboxamide structure.

Technical details regarding these methods include the use of solvents like acetic acid or dimethylformamide, temperature control during reactions, and purification techniques such as column chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can be represented as follows:

C16H14N4O\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}

Structural Data

  • Molecular Weight: Approximately 282.31 g/mol
  • Key Functional Groups: Imidazole ring, pyrimidine ring, benzofuran core, carboxamide group

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into the functional groups present and their respective environments within the molecule .

Chemical Reactions Analysis

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions typical for carboxamides and heterocyclic compounds:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to yield corresponding carboxylic acids.
  2. Substitution Reactions: The nitrogen atoms in the imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.
  3. Reduction Reactions: The compound may be reduced to generate amines or other functional derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is hypothesized based on its structural components:

  1. Target Interaction: The imidazole and pyrimidine rings are known to interact with biological targets such as enzymes or receptors through hydrogen bonding and π-stacking interactions.
  2. Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains by inhibiting essential metabolic pathways, potentially through interference with DNA replication or protein synthesis.
  3. Cellular Uptake: The lipophilicity imparted by the benzofuran moiety may facilitate cellular uptake, enhancing bioavailability and therapeutic effectiveness .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from spectral analyses provide further insights into these properties, indicating how they might influence biological activity .

Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.
  2. Pharmacology: Investigated for anticancer properties due to its ability to interfere with cellular processes.
  3. Biochemistry Research: Used in studies examining enzyme inhibition mechanisms or receptor-ligand interactions.

The ongoing research into similar compounds suggests a promising future for this class of molecules in therapeutic applications .

Introduction to Hybrid Heterocyclic Pharmacophores

Role of Benzofuran Scaffolds in Antimicrobial and Anticancer Drug Design

Benzofuran represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that confers significant pharmacological versatility. This structural motif demonstrates a remarkable capacity for interacting with diverse biological targets, particularly in antimicrobial and anticancer contexts. The planar, electron-rich nature of benzofuran enables π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets, while its oxygen atom participates in hydrogen bonding networks essential for molecular recognition [9].

In antimicrobial applications, benzofuran derivatives disrupt critical bacterial processes. Hybrid compounds incorporating benzofuran moieties exhibit potent activity against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (Escherichia coli, Proteus vulgaris), with minimum inhibitory concentration (MIC) values frequently below 10 µg/mL. The mechanism involves dual inhibition of nucleic acid synthesis and membrane integrity disruption, as evidenced by benzofuran-benzimidazole hybrids demonstrating MIC values of 2-8 µg/mL against clinically relevant strains [6] [9].

Table 1: Biological Activities of Benzofuran-Containing Hybrid Compounds

Biological ActivityStructural FeaturesPotency RangePrimary Molecular Targets
AnticancerBenzofuran-imidazole hybridsIC₅₀: 3.02-20.9 µMEGFR kinase, β-tubulin
AntibacterialBenzofuran-benzimidazoleMIC: 2-40 µg/mLDNA topoisomerase, cell wall synthesis
AntifungalHalogenated benzofuransMIC: 4-35 µg/mLErgosterol biosynthesis

In oncology, benzofuran scaffolds demonstrate exceptional promise as cytotoxic agents and targeted therapeutics. Molecular hybrids featuring benzofuran cores linked to imidazole or pyrimidine systems exhibit potent antiproliferative effects against human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549, H460), and colon (HCT116) carcinomas. The most active compounds achieve half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range (3.02-20.9 µM), comparable to reference drugs like erlotinib. The anticancer mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 1.21 µM) and microtubule assembly, inducing G2/M cell cycle arrest at nanomolar concentrations (20 nM) [1] [5]. This multitarget engagement positions benzofuran hybrids as valuable prototypes for overcoming drug resistance in oncology.

Imidazole-Pyrimidine Hybrids as Multitarget Enzyme Inhibitors

The imidazole-pyrimidine framework constitutes an emerging pharmacophore in enzyme-targeted drug discovery, combining the metal-coordinating capacity of imidazole with the nucleotide-mimicking properties of pyrimidine. This hybrid architecture enables simultaneous interaction with multiple binding domains in therapeutic targets, particularly protein kinases and oxidoreductases [7].

Kinase inhibition represents the most clinically validated application for imidazole-pyrimidine hybrids. The imidazole nitrogen atoms coordinate essential magnesium ions in the ATP-binding pocket, while the pyrimidine ring mimics the adenine moiety of ATP, establishing hydrogen bonds with hinge region residues. This dual interaction underlies the exceptional potency (IC₅₀ < 100 nM) of compounds like quizartinib against fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia. Similarly, nilotinib exploits this scaffold to inhibit Bcr-Abl kinase in chronic myeloid leukemia through specific interactions with gatekeeper and DFG-loop residues [1] [5].

Table 2: Enzyme Inhibition Profiles of Imidazole-Pyrimidine Hybrids

Enzyme TargetHybrid StructureInhibition IC₅₀Biological Consequence
EGFR kinaseImidazole-1,2,4-oxadiazole-pyrimidine1.21 µMAntiproliferative (MCF-7 cells)
Aurora A kinaseImidazole-pyrazole-pyrimidine0.63 µMG2/M cell cycle arrest (MDA-MB-231)
Xanthine oxidaseImidazole-pyrimidine-carboxamide< 1 µMUric acid reduction, antioxidant effects

Beyond oncology, these hybrids demonstrate remarkable versatility against metabolic enzymes. Novel N-(3-cyano-1H-indol-5-yl) derivatives incorporating imidazole-pyrimidine elements achieve submicromolar inhibition (IC₅₀ < 1 µM) of xanthine oxidase, a key enzyme in purine metabolism and reactive oxygen species production. The inhibition mechanism involves π-stacking with phenylalanine residues (Phe914) and hydrogen bonding with glutamate (Glu1261) in the molybdopterin active site, effectively blocking substrate access [8]. This multitarget capacity positions imidazole-pyrimidine hybrids as privileged scaffolds for addressing complex disease pathologies through polypharmacological approaches.

Rationale for Combining Benzofuran and Imidazole-Pyrimidine Motifs

The strategic integration of benzofuran and imidazole-pyrimidine pharmacophores creates multifunctional agents with enhanced target engagement capabilities. This molecular hybridization approach leverages complementary pharmacological properties: benzofuran contributes planar hydrophobicity for membrane penetration and intercalation, while the imidazole-pyrimidine moiety provides precise enzyme recognition through hydrogen bonding and metal coordination [1] [3].

The design rationale for "N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide" specifically addresses three critical aspects of drug development:

  • Pharmacokinetic Optimization: The benzofuran system enhances lipophilicity (calculated logP ≈ 2.8-3.5), facilitating cellular uptake, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors to improve aqueous solubility. This balanced physicochemical profile supports favorable absorption and distribution properties [1].
  • Synergistic Target Engagement: Molecular docking simulations predict simultaneous interaction with kinase ATP pockets via the imidazole-pyrimidine component, while the benzofuran moiety occupies allosteric hydrophobic regions. This dual binding mode enhances selectivity and potency against resistant cancer phenotypes [7].
  • Overcoming Resistance Mechanisms: Hybridization creates molecules structurally distinct from conventional inhibitors, bypassing common resistance mutations. For instance, the benzofuran carboxamide linker in this compound avoids steric clashes with gatekeeper mutations (e.g., T790M in EGFR) that compromise imidazole-only drugs [1].

Table 3: Comparative Binding Interactions of Hybrid Components

PharmacophoreKey Binding InteractionsTarget RelevanceLimitations Addressed by Hybridization
Benzofuranπ-π stacking with Phe residuesDNA topoisomerase inhibitionLimited kinase affinity
Imidazole-pyrimidineMg²⁺ coordination, hinge region H-bondsKinase inhibition (FLT3, EGFR, Aurora A)Solubility challenges
Carboxamide linkerWater-mediated H-bonds with Asn768Xanthine oxidase inhibitionConformational flexibility

The carboxamide linker between these pharmacophores serves multiple functions: it provides conformational flexibility for optimal target fitting, participates in water-mediated hydrogen bonding networks with key residues (e.g., Asn768 in xanthine oxidase), and avoids the metabolic liabilities associated with direct heterocycle fusion [8]. This strategic molecular design exemplifies contemporary approaches to developing multitargeted therapeutic agents with improved efficacy profiles against complex diseases, particularly drug-resistant cancers and emerging infectious pathogens [3] [9].

Properties

CAS Number

1448058-95-4

Product Name

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide

Molecular Formula

C16H11N5O2

Molecular Weight

305.297

InChI

InChI=1S/C16H11N5O2/c22-16(13-7-11-3-1-2-4-12(11)23-13)20-14-8-15(19-9-18-14)21-6-5-17-10-21/h1-10H,(H,18,19,20,22)

InChI Key

KLQVRIHECRJOIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.